13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
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Overview
Description
13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyrido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a 2-methylprop-2-enyl group through alkylation reactions. The phenyl group is then introduced via a coupling reaction, and the pyrido[1,2-a]benzimidazole core is constructed through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular signaling, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
- 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol
Uniqueness
13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile stands out due to its unique combination of structural features, which confer specific binding properties and reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5/c1-19(2)18-29-12-14-30(15-13-29)25-16-21(20-8-4-3-5-9-20)22(17-27)26-28-23-10-6-7-11-24(23)31(25)26/h3-11,16H,1,12-15,18H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPFWTFIJVHQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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